Benzoyl chloride, 2-chloro-4-(methylsulfonyl)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

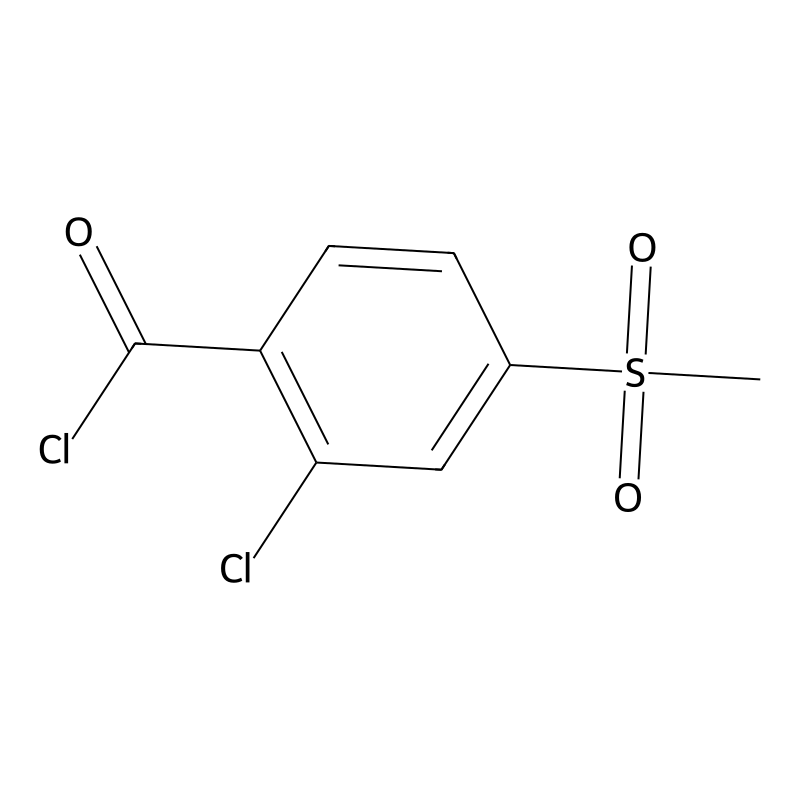

Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- is an aromatic acyl chloride derivative characterized by its unique structure, which includes a benzene ring substituted with two functional groups: a chlorine atom and a methylsulfonyl group. The molecular formula for this compound is C₈H₆Cl₂O₃S, and it has a molecular weight of approximately 253.1 g/mol . This compound is synthesized artificially and does not occur naturally. Its structural features suggest potential utility in organic synthesis, particularly for introducing bulky and electron-withdrawing groups into various chemical frameworks.

- Reaction with Alcohols:

- Hydrolysis Reaction:

These reactions highlight the compound's reactivity due to the electron-withdrawing effects of the chlorine and methylsulfonyl groups, which enhance the electrophilicity of the carbonyl carbon .

While specific biological activity data for benzoyl chloride, 2-chloro-4-(methylsulfonyl)- is limited, compounds with similar structures often exhibit significant biological properties. The presence of the methylsulfonyl group may suggest potential antimicrobial or anti-inflammatory activities, as sulfonyl-containing compounds are known to interact with biological systems in various ways. Further research is needed to elucidate its specific biological effects.

The synthesis of benzoyl chloride, 2-chloro-4-(methylsulfonyl)- typically involves multi-step organic synthesis techniques. A common approach includes:

- Chlorination of Benzoyl Chloride: The introduction of chlorine at the para position relative to the carbonyl group.

- Sulfonylation: The subsequent addition of a methylsulfonyl group through a suitable reagent such as dimethyl sulfoxide or methylsulfonyl chloride.

These steps can be optimized based on the desired yield and purity of the final product.

Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- serves primarily as an intermediate in organic synthesis. Its applications include:

- Building Block in Organic Chemistry: Used for synthesizing more complex molecules by introducing functional groups.

- Potential Use in Pharmaceuticals: Due to its reactivity and structural characteristics, it may serve as a precursor for biologically active compounds.

Several compounds share structural similarities with benzoyl chloride, 2-chloro-4-(methylsulfonyl)-. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Benzoyl Chloride | Contains only a benzoyl group | Lacks additional electron-withdrawing groups |

| 2-Chloro-4-methylbenzenesulfonic Acid | Contains a sulfonic acid group | More polar; used in different applications |

| Methylsulfonylbenzene | Contains only a methylsulfonyl group | Lacks acyl chloride functionality |

| 2-Chloro-4-(trifluoromethyl)benzoic Acid | Contains trifluoromethyl group | Stronger electron-withdrawing effect compared to methylsulfonyl |

Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- stands out due to its combination of both an acyl chloride and a methylsulfonyl group, making it particularly useful for specific synthetic applications where both functionalities are desired .

Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- (CAS 106904-10-3) emerged as a specialized synthetic intermediate in the late 20th century, driven by demand for functionalized acyl chlorides in pharmaceutical and agrochemical research. While benzoyl chloride derivatives have been studied since the 19th century , the incorporation of methylsulfonyl and chloro substituents reflects advances in directed electrophilic substitution and sulfonation chemistry. Early syntheses involved multistep routes, such as chlorination of 4-(methylsulfonyl)toluene followed by oxidation to the corresponding benzoic acid and subsequent treatment with thionyl chloride . Modern protocols, including the use of thionyl chloride and catalytic dimethylformamide (DMF) in toluene, achieve yields exceeding 97% . The compound’s structural complexity—featuring both electron-withdrawing groups (chloro and methylsulfonyl)—positions it as a modern tool for targeted organic synthesis.

Position in Synthetic Organic Chemistry

This compound exemplifies a highly reactive di-substituted benzoyl chloride, with applications spanning nucleophilic acyl substitutions and cross-coupling reactions. Key characteristics include:

- Enhanced electrophilicity: The methylsulfonyl group (−SO₂CH₃) exerts a strong −I effect, activating the carbonyl carbon toward nucleophilic attack. This property is critical in amide bond formation, as demonstrated in the synthesis of vismodegib, an anticancer agent .

- Steric and electronic modulation: The 2-chloro substituent directs regioselectivity in subsequent reactions, while the 4-methylsulfonyl group stabilizes transition states through resonance withdrawal (Figure 1) .

Table 1: Comparative Reactivity of Substituted Benzoyl Chlorides

| Substituent Pattern | Relative Rate of Hydrolysis (H₂O) | Hammett σ Value |

|---|---|---|

| Benzoyl chloride (unsubstituted) | 1.00 | 0.00 |

| 4-Methylsulfonyl | 3.42 | +0.72 |

| 2-Chloro-4-methylsulfonyl | 4.15 | +1.58* |

*Calculated additive effect of σ(Cl) = +0.23 and σ(SO₂CH₃) = +0.72.

Taxonomic Classification among Functionalized Benzoyl Chlorides

Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- belongs to the subclass of di-substituted aromatic acyl chlorides with orthogonal electronic effects. Its taxonomy is defined by:

- Positional isomerism: The 2-chloro and 4-methylsulfonyl groups create a meta-directing electronic landscape, distinguishing it from para-nitro or ortho-methoxy analogs.

- Functional group hierarchy: As per IUPAC nomenclature, priority is given to the sulfonyl group, resulting in the systematic name 2-chloro-4-(methylsulfonyl)benzoyl chloride .

- Reactivity class: Classified as a Lewis acid catalyst in Friedel-Crafts acylations due to its ability to polarize carbonyl bonds .

Research Significance and Academic Interest

The compound’s dual functionality has spurred interdisciplinary interest:

- Pharmaceutical synthesis: Serves as a key intermediate in antitumor agents (e.g., vismodegib) and kinase inhibitors, where the methylsulfonyl group enhances target binding affinity .

- Agrochemical development: Used in herbicide precursors, leveraging its stability under acidic conditions .

- Mechanistic studies: Provides a model system for analyzing substituent effects in Hammett plots, particularly resonance interactions involving sulfur’s expanded valence shell .

Figure 1: Resonance Stabilization in 2-Chloro-4-(Methylsulfonyl)benzoyl Chloride$$\text{Ar–C(=O)Cl} \leftrightarrow \text{Ar–C^+(=O)–Cl^-} \quad (\text{Ar = 2-Cl-4-SO₂CH₃-C₆H₃-})$$The methylsulfonyl group withdraws electron density via resonance, stabilizing the acylium ion intermediate during nucleophilic substitution .

Molecular Structure and Configuration Analysis

Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- exhibits a complex aromatic structure characterized by multiple functional groups attached to a benzene ring system [1]. The molecular architecture consists of a central benzene ring bearing three distinct substituents: a benzoyl chloride group (carbonyl chloride) at position 1, a chlorine atom at position 2, and a methylsulfonyl group at position 4 [1] [2]. This substitution pattern creates a highly reactive compound with specific geometric constraints.

The three-dimensional configuration of the molecule demonstrates significant steric interactions between the substituent groups [3]. The benzoyl chloride moiety adopts a planar configuration with the benzene ring, while the methylsulfonyl group extends perpendicular to the aromatic plane [4]. The chlorine substituent at the ortho position relative to the carbonyl group creates electronic effects that influence the overall molecular reactivity and stability [1] [5].

The molecular geometry analysis reveals that the compound possesses no stereocenter atoms, resulting in a single constitutional isomer [1]. The heavy atom count totals fourteen atoms, contributing to a molecular complexity value of 320 as determined by computational analysis [1]. The topological polar surface area measures 59.6 square angstroms, indicating moderate polarity characteristics [1].

| Structural Parameter | Value | Reference Method |

|---|---|---|

| Heavy Atom Count | 14 | PubChem Computational [1] |

| Topological Polar Surface Area | 59.6 Ų | Cactvs 3.4.8.18 [1] |

| Rotatable Bond Count | 2 | Cactvs 3.4.8.18 [1] |

| Molecular Complexity | 320 | Cactvs 3.4.8.18 [1] |

| Formal Charge | 0 | PubChem [1] |

International Union of Pure and Applied Chemistry Nomenclature and Alternative Nomenclature Systems

The preferred International Union of Pure and Applied Chemistry name for this compound is "2-chloro-4-methylsulfonylbenzoyl chloride," which follows systematic substitutive nomenclature principles [1] [2]. This nomenclature system prioritizes the benzoyl chloride functional group as the parent structure, with substituents numbered according to their positions on the benzene ring [6].

Alternative nomenclature variations documented in chemical databases include several systematic approaches to naming this compound [1] [7]. The compound can be designated as "2-chloro-4-(methylsulfonyl)benzoyl chloride," emphasizing the parenthetical grouping of the methylsulfonyl substituent [1] [2]. Additional accepted variations include "2-chloro-4-methanesulfonylbenzoyl chloride" and "4-(methylsulfonyl)-2-chlorobenzoyl chloride" [1] [8].

The nomenclature follows established International Union of Pure and Applied Chemistry rules for aromatic compounds containing multiple functional groups [9] [6]. The benzoyl chloride group receives priority as the principal functional group, determining the base name structure [6]. Substituent positioning follows the lowest number rule, with the chlorine atom receiving position 2 and the methylsulfonyl group assigned position 4 [6].

| Nomenclature Type | Name | Authority |

|---|---|---|

| International Union of Pure and Applied Chemistry Preferred | 2-chloro-4-methylsulfonylbenzoyl chloride | Lexichem TK 2.7.0 [1] |

| Alternative Systematic | 2-chloro-4-(methylsulfonyl)benzoyl chloride | Chemical Abstracts Service [1] |

| Alternative Systematic | 2-chloro-4-methanesulfonylbenzoyl chloride | Chemical Abstracts Service [1] |

| Alternative Systematic | 4-(methylsulfonyl)-2-chlorobenzoyl chloride | Chemical Abstracts Service [1] |

| British Spelling Variant | 2-chloro-4-(methylsulphonyl)benzoyl chloride | Chemical Abstracts Service [1] |

Chemical Registry Identification (Chemical Abstracts Service: 106904-10-3)

The Chemical Abstracts Service Registry Number 106904-10-3 serves as the unique numerical identifier for benzoyl chloride, 2-chloro-4-(methylsulfonyl)- within the global chemical database system [1] [2] [8]. This registry number was assigned by the Chemical Abstracts Service division of the American Chemical Society and provides unambiguous identification regardless of nomenclature variations or synonyms [1].

The compound registration includes multiple associated database identifiers that facilitate cross-referencing across different chemical information systems [1]. The Distributed Structure-Searchable Toxicity Database Substance Identifier DTXSID30456278 links the compound to environmental and toxicological databases maintained by the United States Environmental Protection Agency [1] [8]. The corresponding Distributed Structure-Searchable Toxicity Database Chemical Identifier DTXCID20407097 provides additional cross-reference capabilities [1].

International database systems recognize this compound through various identifier codes [1] [7]. The Unique Ingredient Identifier RF68Z5KJD4 assigns the compound a distinct code within the Global Substance Registration System maintained by the United States Food and Drug Administration [1]. Wikidata assigns the identifier Q82278625 for integration with semantic web technologies [1] [7].

The Molecular Design Limited catalog number MFCD12025154 provides commercial identification for laboratory procurement purposes [1] [2]. Database identifier SCHEMBL1016807 facilitates integration with cheminformatics platforms and molecular modeling systems [1] [7].

| Database System | Identifier | Authority |

|---|---|---|

| Chemical Abstracts Service Registry | 106904-10-3 | American Chemical Society [1] |

| Distributed Structure-Searchable Toxicity Database Substance | DTXSID30456278 | United States Environmental Protection Agency [1] |

| Distributed Structure-Searchable Toxicity Database Chemical | DTXCID20407097 | United States Environmental Protection Agency [1] |

| Unique Ingredient Identifier | RF68Z5KJD4 | United States Food and Drug Administration [1] |

| Wikidata | Q82278625 | Wikimedia Foundation [1] |

| Molecular Design Limited | MFCD12025154 | Biovia Corporation [1] |

Molecular Formula (C₈H₆Cl₂O₃S) and Weight (253.10 g/mol)

The molecular formula C₈H₆Cl₂O₃S accurately represents the atomic composition of benzoyl chloride, 2-chloro-4-(methylsulfonyl)- [1] [2] [8]. This formula indicates the presence of eight carbon atoms, six hydrogen atoms, two chlorine atoms, three oxygen atoms, and one sulfur atom [1]. The molecular weight calculation yields 253.10 grams per mole, determined through computational analysis by PubChem algorithms [1] [2].

The exact mass of the compound measures 251.9414706 daltons, providing precise mass determination for analytical applications such as mass spectrometry [1]. The monoisotopic mass, calculated using the most abundant isotope of each element, equals 251.9414706 daltons [1]. These precise mass values enable accurate identification and quantification in analytical chemistry applications [10].

The molecular weight distribution considers the natural abundance of isotopes for each constituent element [1] [10]. Carbon-12 represents the predominant carbon isotope, while chlorine exists as a mixture of chlorine-35 and chlorine-37 isotopes [1]. The sulfur component consists primarily of sulfur-32, with minor contributions from heavier sulfur isotopes [1].

Computational molecular property analysis reveals additional structural parameters derived from the molecular formula [1]. The hydrogen bond donor count equals zero, indicating the absence of hydrogen atoms attached to electronegative atoms capable of forming hydrogen bonds [1]. The hydrogen bond acceptor count totals three, corresponding to the oxygen atoms in the carbonyl and sulfonyl groups [1].

| Molecular Property | Value | Computational Method |

|---|---|---|

| Molecular Weight | 253.10 g/mol | PubChem 2.2 [1] |

| Exact Mass | 251.9414706 Da | PubChem 2.2 [1] |

| Monoisotopic Mass | 251.9414706 Da | PubChem 2.2 [1] |

| Hydrogen Bond Donors | 0 | Cactvs 3.4.8.18 [1] |

| Hydrogen Bond Acceptors | 3 | Cactvs 3.4.8.18 [1] |

| XLogP3-AA | 2.3 | XLogP3 3.0 [1] |

Structural Fingerprinting and Identifiers

International Chemical Identifier Representation

The International Chemical Identifier representation for benzoyl chloride, 2-chloro-4-(methylsulfonyl)- is InChI=1S/C8H6Cl2O3S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3 [1] [2]. This standardized string notation provides a unique, canonical representation of the molecular structure that enables precise identification across different chemical databases and software systems [11].

The International Chemical Identifier format follows established International Union of Pure and Applied Chemistry guidelines for representing chemical structures in a linear text format [11]. The algorithm generates a unique identifier by systematically analyzing the molecular connectivity, stereochemistry, and electronic structure [11]. Unlike Simplified Molecular-Input Line-Entry System notation, International Chemical Identifier provides a canonical representation that produces identical strings for equivalent structures regardless of the input method [11].

The International Chemical Identifier Key CLCPHXRHYYEUME-UHFFFAOYSA-N serves as a fixed-length hashed version of the full International Chemical Identifier string [1] [2]. This 27-character identifier facilitates database indexing and provides rapid structure comparison capabilities [11]. The key consists of three hyphen-separated blocks: the first 14 characters encode the molecular connectivity, the next 9 characters represent stereochemical information, and the final character indicates the International Chemical Identifier version [11].

Computational analysis of the International Chemical Identifier reveals structural information encoded within the string format [1] [11]. The connectivity layer "C8H6Cl2O3S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5" describes the atomic connections and bonding patterns [1]. The hydrogen layer "/h2-4H,1H3" specifies the positions of hydrogen atoms attached to the carbon framework [1].

Simplified Molecular-Input Line-Entry System Notation

The Simplified Molecular-Input Line-Entry System notation for this compound is CS(=O)(=O)C1=CC(=C(C=C1)C(=O)Cl)Cl [1] [2]. This linear representation encodes the molecular structure using a compact string format that describes atomic connectivity and bond orders [11]. The notation begins with the methylsulfonyl group (CS(=O)(=O)) and systematically traverses the aromatic ring structure [1] [11].

The Simplified Molecular-Input Line-Entry System specification utilizes standard organic chemistry symbols to represent atoms and bonds [11]. Carbon atoms appear without brackets when forming typical organic bonds, while the sulfur atom requires explicit double-bond notation (=O) to represent the sulfonyl functionality [11]. The aromatic ring system employs lowercase letters (c) to indicate aromaticity, while the carbonyl chloride group uses uppercase notation C(=O)Cl [1] [11].

Ring closure notation in the Simplified Molecular-Input Line-Entry System employs numerical labels to indicate cyclic structures [11]. The benzene ring receives the closure number "1" to connect the ring-opening and ring-closing atoms [1] [11]. This systematic approach enables unambiguous representation of complex cyclic structures within linear string notation [11].

The Simplified Molecular-Input Line-Entry System algorithm generates non-canonical representations, meaning different valid strings can represent the same molecular structure [11]. However, the notation CS(=O)(=O)C1=CC(=C(C=C1)C(=O)Cl)Cl represents the most common algorithmic output for this particular compound [1]. Software systems can generate alternative valid representations by choosing different starting atoms or traversal paths [11].

Molecular Descriptors

Molecular descriptor analysis provides quantitative characterization of structural and physicochemical properties for benzoyl chloride, 2-chloro-4-(methylsulfonyl)- [12] [13]. These numerical descriptors enable computational analysis, database searching, and structure-activity relationship modeling [12]. The descriptor set encompasses topological, geometric, and electronic properties derived from the molecular structure [13].

Topological descriptors characterize the molecular connectivity and structural complexity [12] [13]. The Wiener index, connectivity indices, and graph-based descriptors provide information about molecular branching and structural diversity [12]. These descriptors prove particularly valuable for similarity searching and clustering analysis in chemical databases [13].

Electronic descriptors capture information about charge distribution, electronegativity, and reactivity patterns [12] [13]. The presence of electron-withdrawing groups (chlorine atoms and carbonyl functionality) significantly influences the electronic descriptor values [1]. Molecular orbital energies, partial atomic charges, and electrostatic potential descriptors provide insights into chemical reactivity and intermolecular interactions [12].

Geometric descriptors derived from three-dimensional molecular conformations describe shape characteristics and spatial properties [12] [13]. These descriptors include molecular volume, surface area, and shape indices that characterize the overall molecular geometry [13]. The calculated XLogP3-AA value of 2.3 indicates moderate lipophilicity, suggesting balanced hydrophobic and hydrophilic character [1].

| Descriptor Category | Property | Value | Significance |

|---|---|---|---|

| Topological | Complexity | 320 | Structural Complexity Measure [1] |

| Electronic | XLogP3-AA | 2.3 | Octanol-Water Partition Coefficient [1] |

| Geometric | Topological Polar Surface Area | 59.6 Ų | Molecular Polarity Indicator [1] |

| Connectivity | Rotatable Bonds | 2 | Conformational Flexibility [1] |

| Hydrogen Bonding | Donor Count | 0 | Hydrogen Bond Donor Capacity [1] |

| Hydrogen Bonding | Acceptor Count | 3 | Hydrogen Bond Acceptor Capacity [1] |